Introduction: The Strategic Value of a Fluorinated Scaffolding
Introduction: The Strategic Value of a Fluorinated Scaffolding
An In-depth Technical Guide to 2-Amino-3,4-difluorobenzonitrile (CAS: 1384265-40-0) for Advanced Research and Drug Development
In the landscape of modern medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic core is paramount. 2-Amino-3,4-difluorobenzonitrile, identified by CAS Number 1384265-40-0 , has emerged as a significant and highly versatile building block for organic synthesis.[1][2] Its structure, featuring an amino group, a nitrile moiety, and vicinal fluorine atoms, offers a unique confluence of reactivity and property-modulating effects. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this valuable intermediate, from its fundamental properties to its strategic application in complex molecular design.
The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[3][4] The 3,4-difluoro substitution pattern on this benzonitrile scaffold provides a distinct electronic and steric profile, influencing the reactivity of the adjacent amino and nitrile groups and offering a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of derivative compounds.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a starting material's physical and spectroscopic characteristics is fundamental to its effective use. While extensive experimental data for this specific isomer is not always aggregated, we can define its core properties and predict its spectroscopic signature based on established principles and data from related compounds.
Physicochemical Properties
The key physical and chemical data for 2-Amino-3,4-difluorobenzonitrile are summarized below. Purity levels are critical for its primary application as a pharmaceutical intermediate, with a minimum of 97% being a common specification.[2]
| Property | Value | Reference |
| CAS Number | 1384265-40-0 | [1] |
| Molecular Formula | C₇H₄F₂N₂ | [1] |
| Molecular Weight | 154.12 g/mol | |
| Appearance | Typically an off-white to light yellow solid | [1] |
| Purity | ≥97% (typical) | [1] |
| Storage Conditions | 2-8°C, under an inert atmosphere in a dark place | [1] |
Expected Spectroscopic Characterization
Validating the identity and purity of 2-Amino-3,4-difluorobenzonitrile requires a multi-technique spectroscopic approach.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum is expected to show two distinct signals in the aromatic region for the two aromatic protons. These signals would exhibit complex splitting patterns (multiplets) due to coupling with each other (ortho-coupling) and with the two adjacent fluorine atoms (H-F coupling). A broad singlet corresponding to the two protons of the amino group would also be present.
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¹³C NMR : Seven distinct carbon signals are expected. The carbon atoms bonded to fluorine will show characteristic large one-bond C-F coupling constants. The nitrile carbon (C≡N) will appear in the typical downfield region for nitriles (approx. 115-120 ppm).
-
¹⁹F NMR : Two signals are anticipated, one for each of the non-equivalent fluorine atoms, showing coupling to each other and to nearby aromatic protons.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:
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Mass Spectrometry (MS) : The mass spectrum should display a molecular ion peak (M⁺) at an m/z of approximately 154, corresponding to the molecular weight of the compound.[5] The fragmentation pattern would likely involve the loss of HCN or other characteristic fragments.
Part 2: A Plausible Synthetic Pathway
While multiple synthetic routes to aminodifluorobenzonitriles exist, a common and effective strategy involves the nucleophilic aromatic substitution (SₙAr) on a more heavily fluorinated precursor. This approach is often regioselective and avoids the sometimes harsh or unpredictable conditions of other methods like the Sandmeyer reaction.[6][7]
Below is a detailed protocol for a plausible synthesis of 2-Amino-3,4-difluorobenzonitrile starting from 2,3,4-trifluorobenzonitrile.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
Objective: To synthesize 2-Amino-3,4-difluorobenzonitrile by regioselective amination of 2,3,4-trifluorobenzonitrile.
Causality: The fluorine atom at the C2 position is the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the nitrile group (para) and the fluorine at C3 (meta). This makes it the most likely site for substitution by ammonia, leading to the desired product.
Materials:
-
2,3,4-Trifluorobenzonitrile (1.0 eq.)
-
Aqueous Ammonia (28-30%, excess, e.g., 10 eq.)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a sealed pressure vessel equipped with a magnetic stir bar, dissolve 2,3,4-trifluorobenzonitrile (1.0 eq.) in DMSO.
-
Addition of Nucleophile: Carefully add an excess of aqueous ammonia (e.g., 10 eq.) to the solution.
-
Reaction: Seal the vessel and heat the mixture to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMSO and ammonia.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 2-Amino-3,4-difluorobenzonitrile.
Caption: Workflow for the synthesis of 2-Amino-3,4-difluorobenzonitrile.
Part 3: Strategic Applications in Drug Discovery
The true value of 2-Amino-3,4-difluorobenzonitrile lies in its application as a versatile scaffold for constructing complex, biologically active molecules. The ortho-amino-nitrile arrangement is a classic precursor for the synthesis of a wide range of fused heterocyclic systems.
The Synthesis of Quinazoline Scaffolds
One of the most powerful applications of this intermediate is in the construction of quinazolines, a privileged scaffold found in numerous approved drugs, particularly kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib).[8] The amino group acts as a nucleophile, while the nitrile group can be induced to participate in cyclization.
A typical reaction involves condensation with a one-carbon electrophile, such as an orthoester or formamide, to construct the pyrimidine ring of the quinazoline system.
Caption: Application in the synthesis of a difluoro-quinazoline core.
This resulting difluoro-quinazoline core can then be further functionalized at various positions to develop potent and selective inhibitors for specific biological targets. The fluorine atoms at the 7 and 8 positions provide a unique vector for modulating protein-ligand interactions and improving drug-like properties.
Part 4: Safety, Handling, and Storage
As with any specialized chemical intermediate, proper handling of 2-Amino-3,4-difluorobenzonitrile is essential for laboratory safety. The hazard profile is generally inferred from safety data sheets of structurally similar aminofluorobenzonitriles.[9][10][11][12]
Hazard Summary
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation |
This table is a composite based on data for related compounds and should be confirmed by consulting the specific Safety Data Sheet (SDS) from the supplier.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Safe Handling Practices: Avoid breathing dust.[10] Wash hands thoroughly after handling.[9] Avoid contact with eyes, skin, and clothing.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][10] For long-term stability, storage at 2-8°C under an inert gas (e.g., argon or nitrogen) is recommended.[1]
Conclusion
2-Amino-3,4-difluorobenzonitrile is more than a simple chemical; it is a strategic tool for molecular engineers in the pharmaceutical and materials science sectors. Its unique trifecta of functional groups—the reactive amine, the versatile nitrile, and the property-enhancing vicinal fluorines—provides a powerful platform for the synthesis of novel, high-value compounds. A comprehensive understanding of its properties, synthetic access, and safe handling protocols, as outlined in this guide, is the foundation for leveraging its full potential in advancing chemical innovation.
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NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Purchase of 2-Amino-3,4-difluorobenzonitrile: Tips for Buyers. [Link]
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ACS Publications. Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Purity 2-Amino-3,4-difluorobenzonitrile: A Buyer's Guide. [Link]
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